molecular formula C18H23N7O B10916329 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide

Cat. No.: B10916329
M. Wt: 353.4 g/mol
InChI Key: TZTJXAVYMBQPKW-UHFFFAOYSA-N
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Description

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide is a complex organic compound characterized by the presence of multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide typically involves the alkylation of pyrazoles. One common method involves the reaction of 3,5-dimethylpyrazole with an appropriate alkylating agent under basic conditions, such as using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction proceeds through the formation of an intermediate, which is then further reacted with N-cyclopropylacetamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The pyrazole rings can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide is unique due to its complex structure, which includes multiple pyrazole rings and a cyclopropylacetamide moiety. This unique structure allows it to form stable complexes with metal ions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

IUPAC Name

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide

InChI

InChI=1S/C18H23N7O/c1-11-14(8-23(3)20-11)16-7-17(15-9-24(4)21-12(15)2)25(22-16)10-18(26)19-13-5-6-13/h7-9,13H,5-6,10H2,1-4H3,(H,19,26)

InChI Key

TZTJXAVYMBQPKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NN2CC(=O)NC3CC3)C4=CN(N=C4C)C)C

Origin of Product

United States

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